(1-Benzylpiperidin-4-yl)thiourea - 196199-56-1

(1-Benzylpiperidin-4-yl)thiourea

Catalog Number: EVT-1603977
CAS Number: 196199-56-1
Molecular Formula: C13H19N3S
Molecular Weight: 249.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 1-Benzylpiperidin-4-amine with Isothiocyanates: This common approach involves reacting 1-Benzylpiperidin-4-amine with various substituted isothiocyanates in a suitable solvent, typically at room temperature. [, , ] This method allows for the introduction of diverse substituents at the thiourea moiety, enabling structure-activity relationship studies.
  • Multi-step Synthesis from Piperidine Derivatives: Alternative approaches involve using piperidine derivatives as starting materials, introducing the benzyl and thiourea moieties through a series of reactions. [, ] These routes may offer advantages in specific synthetic scenarios or when particular substitution patterns are desired.
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed information on the three-dimensional arrangement of atoms within the molecule, revealing bond lengths, angles, and conformations. [, , , ] These structural insights are valuable for understanding the interactions of these compounds with biological targets.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides valuable information on the connectivity and environment of atoms within the molecule. [, , ] This data assists in confirming the structure and purity of synthesized compounds.
Chemical Reactions Analysis
  • Condensation Reactions: The thiourea moiety readily participates in condensation reactions with aldehydes or ketones, forming heterocyclic compounds like thiazolidinediones and pyrimidines. [, , ] This reactivity is exploited in developing compounds with diverse biological activities.
  • Complexation with Metals: The sulfur atom in the thiourea group can coordinate with metal ions, forming metal complexes. [, ] These complexes often exhibit distinct properties compared to the free ligand, potentially leading to new applications in catalysis or materials science.
Mechanism of Action
  • Enzyme Inhibition: Many derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE-1, which are implicated in Alzheimer’s disease. [, , ] The exact mechanism of inhibition can involve interactions with the enzyme's active site or allosteric sites.
  • Antioxidant Activity: Some derivatives demonstrate the ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases. [] This activity is attributed to the presence of electron-donating groups on the molecule, which can neutralize free radicals.
Applications
  • Potential Therapeutics for Alzheimer’s Disease: Several derivatives exhibit inhibitory activity against key enzymes involved in Alzheimer’s disease pathology, including acetylcholinesterase, butyrylcholinesterase, and BACE-1. [, , ] These findings suggest their potential as therapeutic agents for managing this neurodegenerative disorder.
  • Antimicrobial Agents: Studies have shown that some (1-Benzylpiperidin-4-yl)thiourea derivatives possess antibacterial and antifungal activities. [, , , ] These findings highlight their potential as lead compounds for developing new antimicrobial drugs.
  • Radiopharmaceuticals: Radiolabeled derivatives, such as 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, have been explored as potential imaging agents for breast cancer. [, ] The high affinity of these compounds for sigma receptors, which are overexpressed in certain cancer cells, makes them promising candidates for targeted imaging and therapy.

N-(1-Benzylpiperidin-4-yl)-N’-(4-methoxybenzoyl)thiourea

Compound Description: This compound is a thiourea derivative that contains both a 1-benzylpiperidin-4-yl group and a 4-methoxybenzoyl group attached to the thiourea core. The research highlights its crystal structure and molecular interactions. []

Relevance: This compound shares the (1-Benzylpiperidin-4-yl)thiourea core with the target compound, differing only in the addition of a 4-methoxybenzoyl substituent on the nitrogen atom. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives

Compound Description: This series of compounds (SD-1–17) represents molecular hybrids designed to target Alzheimer's disease. They incorporate 1-benzylpiperidin-4-yl and 5-phenyl-1,3,4-oxadiazol-2-yl moieties linked via a thioacetamide group. Notably, compounds SD-4 and SD-6 showed multi-target activity against enzymes relevant to Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). They also demonstrated anti-amyloid-beta (Aβ) aggregation properties and promising blood-brain barrier permeability. []

Relevance: While these compounds don't share the thiourea moiety with (1-Benzylpiperidin-4-yl)thiourea, they highlight the use of the 1-benzylpiperidin-4-yl group in designing molecules for potential central nervous system activity, particularly targeting Alzheimer's disease. []

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives

Compound Description: These compounds, designed as potential Alzheimer's disease therapeutics, combine a benzylpiperidine moiety with benzimidazole, a scaffold known for its AChE inhibitory activity. []

Relevance: Similar to the previous compound series, the presence of the 1-benzylpiperidin-4-yl group signifies its relevance in designing molecules for potential CNS activity. Though they lack the thiourea core, their focus on AChE inhibition suggests a shared interest with (1-Benzylpiperidin-4-yl)thiourea in potentially influencing cholinergic pathways. []

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

Compound Description: This series of compounds was initially designed as potential acetylcholine esterase inhibitors, but the biological evaluation demonstrated that they exhibited moderate to good cytotoxicity against three human cancer cell lines. []

Relevance: This series of compounds contains a 1-benzyl group, which is also present in the target compound (1-Benzylpiperidin-4-yl)thiourea. []

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

Compound Description: This series of compounds showed significant acetylcholine esterase inhibitory activity and DPPH scavenging effects. []

Relevance: This series of compounds contains the 1-Benzylpiperidin-4-yl group, which is also present in the target compound (1-Benzylpiperidin-4-yl)thiourea. []

(Z)-2-(4-((5-((1-Benzylpiperidin-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides

Compound Description: This series of compounds, incorporating triazole and thiazolidine-2,4-dione motifs, were synthesized using click chemistry for potential broad biological applications. []

Relevance: These compounds share the 1-benzylpiperidin-4-yl group with (1-Benzylpiperidin-4-yl)thiourea. The presence of a thiazolidine-2,4-dione ring, which exhibits similar hydrogen-bonding properties to thiourea, suggests potential similarities in their interactions with biological targets. []

4,5-Dimethoxy-2-nitrobenzohydrazide derivatives

Compound Description: These derivatives, alongside 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, were synthesized and evaluated for their antioxidant and cholinesterase inhibitory potential in the context of Alzheimer's disease research. Six derivatives, specifically 4a, 4d, 4e, 4f, 4g, and 9b, exhibited potent antioxidant properties in the ORAC assay. []

Relevance: While not directly structurally related to (1-Benzylpiperidin-4-yl)thiourea, these compounds are explored in conjunction with 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, highlighting the use of the 1-benzylpiperidin-4-yl group in targeting Alzheimer's disease. []

1-(1-Benzylpiperidin-4-yl)ethan-1-one derivatives

Compound Description: This series, studied alongside 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, focuses on developing multi-active molecules for central nervous system diseases, particularly Alzheimer's disease. They aim to address both free radical damage and enhance acetylcholine signaling through cholinesterase inhibition. []

Relevance: The incorporation of the 1-benzylpiperidin-4-yl group in these compounds directly links them to (1-Benzylpiperidin-4-yl)thiourea. Their evaluation for cholinesterase inhibition suggests potential overlapping biological activities and a shared interest in modulating cholinergic pathways. []

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives

Compound Description: These compounds are small-molecule antagonists of the muscarinic 4 (M4) receptor, explored for their potential in treating neurological diseases like Alzheimer’s disease, Parkinson’s disease, and schizophrenia. []

Relevance: This series features the 1-benzylpiperidin-4-yl group as a key structural component, establishing a connection with (1-Benzylpiperidin-4-yl)thiourea. The research's focus on neurological diseases and M4 receptor antagonism suggests these compounds might share a common interest in modulating CNS activity, although through different mechanisms. []

N-(1-Benzylpiperidin-4-yl)phenylacetamide derivatives

Compound Description: This series of compounds shows high affinity for sigma1 receptors with varying affinities for sigma2 receptors. The unsubstituted compound, N-(1-Benzylpiperidin-4-yl)phenylacetamide (1), exhibits high affinity and selectivity for sigma1 receptors. Modifications to the phenylacetamide aromatic ring affect binding affinity for both sigma receptors. [, ]

Relevance: These compounds share the (1-Benzylpiperidin-4-yl) group with the target compound. This structural similarity suggests a potential for shared biological activities, as the (1-Benzylpiperidin-4-yl) group might play a crucial role in interacting with specific targets. [, ]

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of donepezil, a drug used to treat Alzheimer's disease. Studies focus on optimizing its synthesis through catalytic hydrogenation of the precursor 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. [, , ]

Relevance: This compound highlights the significance of the 1-benzylpiperidin-4-yl moiety in medicinal chemistry, particularly for Alzheimer's disease treatment. Though not a direct derivative of (1-Benzylpiperidin-4-yl)thiourea, its presence reinforces the relevance of exploring compounds containing this group for potential therapeutic applications. [, , ]

(E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol

Compound Description: This compound is characterized by its E conformation about the C=N bond and the chair conformation of its piperidine ring. It exhibits intramolecular hydrogen bonding and specific dihedral angles between its aromatic rings. []

Relevance: This compound emphasizes the use and conformational preferences of the 1-benzylpiperidin-4-yl group in various chemical contexts. Although it lacks the thiourea moiety, its structural similarity to (1-Benzylpiperidin-4-yl)thiourea makes it relevant in understanding the properties and potential biological interactions of compounds containing this group. []

Piperic acid amide of β,β-disubstituted-β-amino acid, 2-(4-Amino-1-benzylpiperidin-4-yl)acid [β3, 3-Pip(Bzl)]

Compound Description: This piperic acid amide derivative demonstrates promising cytotoxic and apoptosis-inducing activity, specifically against the pancreatic cancer cell line (Panc-1). []

Relevance: This compound further exemplifies the versatility of the 1-benzylpiperidin-4-yl group in medicinal chemistry. Despite not containing the thiourea functionality, its presence in a compound with anticancer activity suggests the potential for diverse biological activities associated with this structural motif. []

1-[(Arylalkylidene)amino]-3-(4H-1,2,4-triazol-4-yl)thioureas

Compound Description: This series of compounds exhibited better antibacterial activity against B. subtilis than Ciprofloxacin. In addition, they also demonstrated better antifungal activity against A. niger than Fluconazole. []

Relevance: These compounds share the thiourea core structure with (1-Benzylpiperidin-4-yl)thiourea, highlighting the importance of this moiety for potential antimicrobial activity. []

Non-peripherally and peripherally tetra-[(1-benzylpiperidine-4-yl)oxy] substituted phthalocyanines

Compound Description: This study investigated the electrochemical properties of both non-peripherally and peripherally substituted phthalocyanines with 1-benzylpiperidin-4-oxy groups. The research examined metal-free, chloro manganese(III), oxotitanium(IV), and Cu(II) complexes. []

Relevance: Although these compounds do not contain a thiourea group, they share the 1-benzylpiperidin-4-yl structural feature with (1-Benzylpiperidin-4-yl)thiourea. This highlights the versatility of this group in different chemical contexts and its potential influence on the properties of larger molecular structures. []

1,3-Bis(2-substitutedamino-6-substitutedimino-1,3,5-thiadiazin-4-yl)-thiourea derivatives

Compound Description: This series of thiadiazine derivatives, synthesized from substituted thioureas and isocyanodichlorides, exhibited insecticidal and bactericidal activities. []

Relevance: The presence of the thiourea moiety in these compounds, along with their demonstrated biological activities, suggests a potential link to the biological properties of (1-Benzylpiperidin-4-yl)thiourea. This highlights the significance of thiourea as a pharmacophore in medicinal chemistry. []

1-Substituted-3-(2-phenylquinazolin-4-yl)thioureas

Compound Description: These compounds, containing a quinazolin-4-yl moiety linked to a thiourea group, were synthesized via an intramolecular cycloaddition reaction. []

Relevance: These compounds share the thiourea core structure with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the importance of this moiety in various chemical syntheses. This structural similarity suggests the possibility of shared synthetic routes or potential applications in drug discovery based on thiourea derivatives. []

N-Heterocycles derived from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonyl diisothiocyanate

Compound Description: This research focuses on the synthesis and biological evaluation of various N-heterocyclic compounds derived from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonyl diisothiocyanate. These compounds were screened for their insecticidal activity against P. interpunctella and Nilaparvata lugens. []

Relevance: While these compounds don't share a direct structural resemblance to (1-Benzylpiperidin-4-yl)thiourea, their synthesis utilizes diisothiocyanate, a reactive group capable of forming thiourea derivatives. This highlights the broader chemical context of thiourea formation and its relevance in synthesizing diverse heterocyclic compounds with potential biological activities. []

4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)

Compound Description: This radioiodinated compound exhibits high affinity for sigma receptors, making it a potential candidate for imaging breast cancer. It demonstrates high affinity binding to MCF-7 breast cancer cells, suggesting the presence of sigma receptors in these cells. [, ]

Relevance: This compound shares the N-(N-Benzylpiperidin-4-yl) structural component with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the significance of this group in designing molecules for biological applications. Although it lacks the thiourea moiety, its use in imaging underscores the potential of molecules containing the N-(N-Benzylpiperidin-4-yl) group for targeting specific biological targets. [, ]

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

Compound Description: This radiolabeled compound displays high affinity for sigma receptors and is being explored as a potential positron emission tomography (PET) imaging agent for sigma receptors. []

Relevance: Similar to the previous compound, this derivative shares the N-(N-Benzylpiperidin-4-yl) structural feature with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the versatility of this group in radiopharmaceutical development. Though lacking the thiourea moiety, its use in imaging highlights the potential of targeting sigma receptors using molecules containing this specific structural element. []

Carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one

Compound Description: These novel compounds were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The study evaluated their inhibitory potency against AChE from various sources, including electric eel, human serum, and rat brain homogenate. []

Relevance: While these compounds don't share a direct structural resemblance to (1-Benzylpiperidin-4-yl)thiourea, they highlight the use of both carboxamide and thiourea derivatives in medicinal chemistry, particularly for their potential as AChE inhibitors. The presence of the piperidin-4-yl moiety, although lacking the benzyl group, suggests potential similarities in their interactions with biological targets. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: This compound, designed based on previous research and QSAR predictions, shows dual inhibitory activity against both cholinesterases and monoamine oxidase. []

Relevance: Although structurally different from (1-Benzylpiperidin-4-yl)thiourea, the presence of a substituted piperidine ring, particularly a 1-(2-methylbenzyl)piperidin-4-yl group, suggests a potential for shared biological activity. This emphasizes the importance of the piperidine moiety in designing molecules targeting cholinergic and monoaminergic systems. []

Properties

CAS Number

196199-56-1

Product Name

(1-Benzylpiperidin-4-yl)thiourea

IUPAC Name

(1-benzylpiperidin-4-yl)thiourea

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)

InChI Key

XAKQWJCBJYLSBD-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.